ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
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Overview
Description
“Ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have many pharmaceutical and industrial purposes .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, quinoline derivatives can be synthesized by adopting green chemistry principles . For example, new quinoline derivatives functionalized with various fused or linked heterocycles were prepared, and their structures were elucidated by IR, NMR, and mass spectra .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinoline derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally have a crystalline structure .
Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds often involves multi-step reactions that yield complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. For example, the synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines showcases the development of new fused pyrazine ring systems, which could have implications for the synthesis of the ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate compound (Bakhite et al., 1995).
Crystal and Molecular Structure Analysis
Structural analysis of similar compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves advanced techniques like single crystal X-ray diffraction. This method helps in understanding the molecular geometry, intramolecular hydrogen bonds, and π-π interactions that contribute to the stability of these molecules. Such insights are crucial for designing compounds with desired physical and chemical properties (Achutha et al., 2017).
Potential Biological Activities
Research into related pyrazole derivatives has shown that these compounds can exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, demonstrating the potential for similar compounds to be used in therapeutic applications (Hafez et al., 2016).
Antioxidant Properties
The synthesis and investigation of antioxidant properties of pyrazolo[4,3-c]quinolin-3,4-diones show that these compounds can act as effective antioxidants, which could be relevant for the compound if similar structural features are present. This highlights the potential for such compounds in oxidative stress-related research and applications (Tomassoli et al., 2016).
Advanced Materials and Electroluminescence
The development of pyrazolo[3,4-b]quinolines as luminophores for electroluminescent devices indicates the potential for this compound in materials science, particularly in the creation of new electroluminescent materials and devices (Chaczatrian et al., 2004).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Quinoline derivatives have been found to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-HIV activity .
Future Directions
properties
IUPAC Name |
ethyl 1-(3-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-2-31-25(30)17-11-12-22-20(13-17)24-21(15-27-22)23(16-7-4-3-5-8-16)28-29(24)19-10-6-9-18(26)14-19/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFTPOGBGTGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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